molecular formula C7H14NNaO5S B7802553 sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate

sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate

Cat. No.: B7802553
M. Wt: 247.25 g/mol
InChI Key: WSFQLUVWDKCYSW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate typically involves the reaction of morpholine with epichlorohydrin, followed by sulfonation. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is widely used in scientific research due to its buffering capacity and stability. Some applications include:

Mechanism of Action

The buffering action of sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is due to its ability to donate and accept protons, thereby maintaining a stable pH in biochemical reactions. The morpholine ring and sulfonate group play crucial roles in this proton exchange process .

Comparison with Similar Compounds

    3-morpholinopropane-1-sulfonic acid (MOPS): Similar structure but lacks the hydroxyl group on the propane chain.

    2-(N-morpholino)ethanesulfonic acid (MES): Contains an ethane chain instead of propane.

    N-(2-hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid) (HEPES): Contains a piperazine ring instead of morpholine.

Uniqueness: Sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate is unique due to the presence of both a morpholine ring and a hydroxyl group on the propane chain, which enhances its buffering capacity and stability over a wider pH range compared to similar compounds .

Properties

IUPAC Name

sodium;2-hydroxy-3-morpholin-4-ylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5S.Na/c9-7(6-14(10,11)12)5-8-1-3-13-4-2-8;/h7,9H,1-6H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFQLUVWDKCYSW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(CS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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